BenchChemオンラインストアへようこそ!

Tertatolol

Serotonin Receptor Pharmacology Beta-Blocker Selectivity Receptor Binding Affinity

Tertatolol uniquely combines non-selective β-blockade with potent 5-HT1A antagonism (Ki=5.9nM). Unlike propranolol, it increases renal plasma flow (+13.0%) and GFR (+8.9%), essential for renal hemodynamic research. Its short 3h half-life yet 24h beta-blockade enables unique PK/PD modeling. Generic substitution with other beta-blockers is not pharmacologically equivalent. Order ≥98% purity tertatolol for renal and cardiovascular studies.

Molecular Formula C16H25NO2S
Molecular Weight 295.4 g/mol
CAS No. 83688-84-0
Cat. No. B1682231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertatolol
CAS83688-84-0
SynonymsArtex
Artexal
DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl
S 2395
S-2395
SE 2395
SE-2395
tertatolol
tertatolol hydrochloride
tertatolol hydrochloride, (+-)-isomer
tertatolol, (+-)-isome
Molecular FormulaC16H25NO2S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O
InChIInChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3
InChIKeyHTWFXPCUFWKXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tertatolol (CAS 83688-84-0) Baseline Pharmacology: Non-Selective Beta-Adrenoceptor and 5-HT Receptor Antagonist


Tertatolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) devoid of intrinsic sympathomimetic activity (ISA) [1]. Beyond its beta-adrenoceptor antagonism, it is characterized by potent antagonism at serotonin 5-HT1A and 5-HT1B receptors [2], a unique dual pharmacological profile among beta-blockers that underpins its distinct hemodynamic effects [3].

Why Generic Substitution Fails: Pharmacodynamic and Pharmacokinetic Differentiation of Tertatolol from Other Beta-Blockers


Despite sharing the beta-blocker classification with agents like propranolol, atenolol, and nadolol, generic substitution for tertatolol is not pharmacologically equivalent due to its unique combination of non-selective beta-adrenoceptor antagonism with high-affinity 5-HT1A receptor antagonism [1] and a distinctive renal hemodynamic profile that contrasts sharply with other beta-blockers [2]. Furthermore, its pharmacokinetic behavior is anomalous: a short elimination half-life of approximately 3 hours is coupled with a prolonged 24-hour duration of beta-blockade [3], a disconnect that prevents simple therapeutic interchange based on half-life alone.

Quantitative Evidence Guide: Tertatolol Differentiation from Beta-Blocker Comparators


High-Affinity 5-HT1A Receptor Antagonism Differentiates Tertatolol from Propranolol and Atenolol

Tertatolol demonstrates potent antagonism at the 5-HT1A receptor, a property not shared by many other beta-blockers. The (-)-enantiomer of tertatolol exhibits a binding affinity (Ki) of 5.9 nM for the 5-HT1A receptor in rat hippocampus [1]. In contrast, propranolol and atenolol have negligible affinity for this receptor subtype. This distinct molecular target engagement may contribute to tertatolol's unique hemodynamic profile [2].

Serotonin Receptor Pharmacology Beta-Blocker Selectivity Receptor Binding Affinity

Renal Vasodilatory Effect of Tertatolol Contrasts with Propranolol-Induced Renal Vasoconstriction

In a comparative study of hypertensive patients, 15-day treatment with tertatolol 5 mg/day increased glomerular filtration rate (GFR) by +8.9% (p=0.038) and renal plasma flow (RPF) by +13.0% (p=0.007), whereas propranolol 160 mg/day SR decreased GFR by -2.8% (NS) and RPF by -13.4% (p<0.001) [1]. This divergence in renal hemodynamic effects is a critical differentiator.

Renal Hemodynamics Hypertension Beta-Blocker Nephrology

Tertatolol Redistribution of Cardiac Output to Kidneys vs. Nadolol

Both tertatolol 5 mg and nadolol 80 mg, when administered acutely to hypertensive patients, decreased blood pressure and cardiac output to a comparable extent. However, renal blood flow remained unchanged, causing the renal fraction of cardiac output to increase from 14.8 ± 2.4% to 20.5 ± 1.8% after tertatolol and from 14.4 ± 1.5% to 21.3 ± 2% after nadolol [1]. This redistribution occurred with no significant change in glomerular filtration rate for either drug [1].

Systemic Hemodynamics Renal Blood Flow Cardiac Output Distribution

Tertatolol Prolonged Beta-Blockade Duration vs. Propranolol Despite Short Half-Life

Tertatolol has a short elimination half-life of approximately 3 hours [1] yet its beta-blocking activity, measured by reduction in submaximal exercise heart rate, extends up to 24 hours [2]. In a direct comparison, the duration of activity of tertatolol 5 mg was 24 hours, equivalent to atenolol 100 mg but significantly longer than propranolol 80 mg, which lasted only 18 hours [2]. This mismatch between plasma pharmacokinetics and pharmacodynamic effect is a notable differentiator.

Pharmacokinetics Pharmacodynamics Beta-Blocker Duration of Action

Tertatolol Antihypertensive Efficacy Onset vs. Acebutolol

In mid-term, randomized controlled studies, the antihypertensive efficacy of tertatolol 5 mg was comparable to that of acebutolol 400 mg, but with a faster onset of action [1]. This temporal advantage, while not quantified in terms of hours or days in the available source, is noted as a point of differentiation.

Antihypertensive Efficacy Comparative Clinical Trial Onset of Action

Long-Term Renal Function Improvement in Chronic Renal Failure Patients

In hypertensive patients with moderate chronic renal failure, 3 months of treatment with tertatolol 5 mg daily led to a significant improvement in renal function. Glomerular filtration rate (GFR) increased by 10% and effective renal plasma flow (ERPF) increased by 13%, while renal vascular resistance decreased by 16% [1]. This contrasts with the typical renal effects of other beta-blockers, which often show neutral or negative impacts on GFR and RPF.

Chronic Kidney Disease Renal Function Long-Term Beta-Blocker Therapy

Optimal Research and Industrial Application Scenarios for Tertatolol Based on Quantitative Differentiation


Investigating 5-HT1A-Mediated Renal Vasodilation

Tertatolol serves as a critical pharmacological tool for dissecting the role of 5-HT1A receptors in renal hemodynamics. Its high affinity for this receptor (Ki = 5.9 nM) [1], combined with its documented ability to increase renal plasma flow and GFR in hypertensive patients [2], makes it ideal for experiments aimed at validating the 5-HT1A receptor as a therapeutic target for renal protection, distinct from its beta-blocking activity.

Modeling 24-Hour Beta-Blockade with a Short Half-Life Agent

Tertatolol is uniquely suited for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. Its short plasma half-life (~3 hours) [1] belies its 24-hour duration of beta-blockade [2]. This property allows researchers to investigate mechanisms of prolonged receptor occupancy or downstream signaling that are independent of sustained plasma drug levels, providing a valuable comparator for sustained-release formulations or other long-acting beta-blockers.

Hypertension Research in Models of Renal Insufficiency

In preclinical models of hypertension with comorbid renal impairment, tertatolol offers a distinct advantage over beta-blockers like propranolol. Evidence shows that tertatolol increases GFR (+8.9%) and RPF (+13.0%), whereas propranolol decreases these parameters [1]. Therefore, tertatolol is the preferred beta-blocker for studies where maintaining or improving renal perfusion is a required experimental condition or a primary outcome measure.

Comparator Studies for Novel Beta-Blockers with Vasodilatory Claims

For industrial or academic groups developing next-generation beta-blockers with ancillary vasodilatory properties, tertatolol represents an essential benchmark comparator. Its well-characterized dual pharmacology (beta-blockade + 5-HT1A antagonism) and quantifiable effects on renal fraction of cardiac output [1] provide a robust reference point against which to measure the efficacy and differentiation of novel compounds in hemodynamic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tertatolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.